molecular formula C15H12FNO B256952 1-benzyl-5-fluoro-3H-indol-2-one

1-benzyl-5-fluoro-3H-indol-2-one

Cat. No. B256952
M. Wt: 241.26 g/mol
InChI Key: FNOFBBBIHFILOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-fluoro-3H-indol-2-one is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a member of the indole family of compounds, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively researched.

Mechanism of Action

The mechanism of action of 1-benzyl-5-fluoro-3H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
1-benzyl-5-fluoro-3H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-5-fluoro-3H-indol-2-one in lab experiments is its potential as a chemotherapeutic agent. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-benzyl-5-fluoro-3H-indol-2-one. One area of research is in the development of new chemotherapeutic agents based on this compound. Another area of research is in the study of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

1-benzyl-5-fluoro-3H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. The compound has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-benzyl-5-fluoro-3H-indol-2-one

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

1-benzyl-5-fluoro-3H-indol-2-one

InChI

InChI=1S/C15H12FNO/c16-13-6-7-14-12(8-13)9-15(18)17(14)10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

FNOFBBBIHFILOQ-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=CC=C3

Canonical SMILES

C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner similar to the method of N-Benzyl-oxindole using 5-fluoro-N-benzylisatin (14.5 g, 56.8 mmol). Trituration using Et2O: hexane yielded the title compound as a pale yellow solid (10.3 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.30-7.26 (m, 5H), 7.00 (d, J=7.6 Hz, 1H), 6.87 (t, 1H), 6.63 (m, 1H), 4.91 (s, 2H), 3.63 (s, 2H); MS ESI 241.9 [M+H]+, calcd for [C15H10FNO2+H]+ 241.09.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

In a manner similar to the method of N-benzylisatin, 5-fluoroisatin (10.0 g, 60.5 mmol) yielded 5-fluoro-N-benzylisatin as an orange red powder (14.5 g, 93%). The crude product was used for the next step without purification. 1H NMR (400 MHz, CDCl3) δ7.33-7.21 (m, 5H), 6.95 (d, J=7.6 Hz, 1H), 6.84 (t, 1H), 6.60 (m, 1H), 4.89 (s, 2H); MS ESI 255.9 [M+H]+, calcd for [C15H10FNO2+H]+ 255.07. The title compound was prepared in a manner similar to the method of N-Benzyl-oxindole using 5-fluoro-N-benzylisatin (14.5 g, 56.8 mmol). Trituration using Et2O:hexane yielded the title compound as a pale yellow solid (10.3 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.30-7.26 (m, 5H), 7.00 (d, J=7.6 Hz, 1H), 6.87 (t, 1H), 6.63 (m, 1H), 4.91 (s, 2H), 3.63 (s, 2H); MS ESI 241.9 [M+H]+, calcd for [C15H10FNO2+H]+ 241.09.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.